![molecular formula C21H20N2O3S B5177234 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)
3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide
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Overview
Description
3-[(Benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Bz-423 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide involves its ability to inhibit the activity of a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in various cellular processes, including the regulation of inflammation and cell death. By inhibiting the activity of mBDZR, 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide is able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects
3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In particular, 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide in lab experiments is its ability to selectively target mBDZR, which is overexpressed in various diseases. Additionally, 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to have low toxicity, making it a safer candidate for therapeutic applications. However, one limitation of using 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide. One potential direction is to investigate the potential of 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to investigate the potential of 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide as a therapeutic agent for various types of cancer. Additionally, future research could focus on developing more efficient methods for synthesizing 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide and improving its solubility in water.
Synthesis Methods
The synthesis of 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide involves a multi-step process that begins with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with benzylamine to form 3-(benzylamino)-3-methylbenzamide. The final step involves the reaction of this intermediate with benzenesulfonyl chloride to form 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide.
Scientific Research Applications
3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
3-(benzylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-7-5-11-19(13-16)23-21(24)18-10-6-12-20(14-18)27(25,26)22-15-17-8-3-2-4-9-17/h2-14,22H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLWZNWPAMMYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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